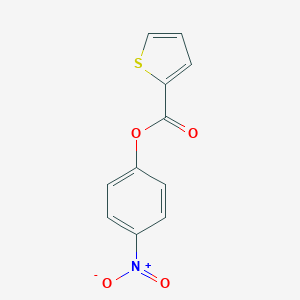
4-nitrophenyl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrophenyl thiophene-2-carboxylate is an organic compound with the molecular formula C₁₁H₇NO₄S and a molecular weight of 249.243. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a nitrophenyl ester group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl thiophene-2-carboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 4-nitrophenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-nitrophenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 2-thiophenecarboxylic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: 2-Thiophenecarboxylic acid and 4-nitrophenol.
Reduction: 2-Thiophenecarboxylic acid, 4-aminophenyl ester.
Substitution: Various substituted thiophenecarboxylic acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-nitrophenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl thiophene-2-carboxylate involves its interaction with various molecular targets. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of 2-thiophenecarboxylic acid and 4-nitrophenol. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenecarboxylic acid, 4-aminophenyl ester: Similar structure but with an amino group instead of a nitro group.
2-Thiophenecarboxylic acid, 4-methylphenyl ester: Similar structure but with a methyl group instead of a nitro group.
2-Thiophenecarboxylic acid, 4-chlorophenyl ester: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
4-nitrophenyl thiophene-2-carboxylate is unique due to the presence of both a thiophene ring and a nitrophenyl ester group.
Propiedades
Fórmula molecular |
C11H7NO4S |
|---|---|
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
(4-nitrophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H7NO4S/c13-11(10-2-1-7-17-10)16-9-5-3-8(4-6-9)12(14)15/h1-7H |
Clave InChI |
QHJFYEJRQLKVEZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



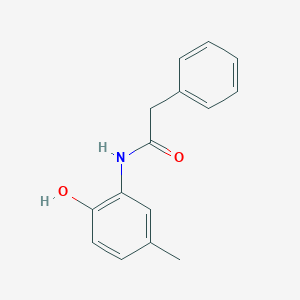
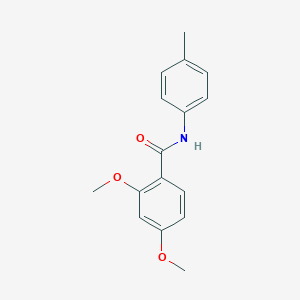
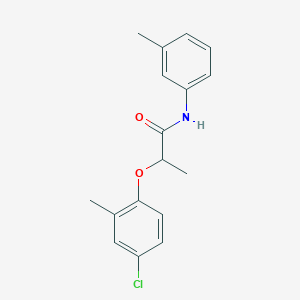

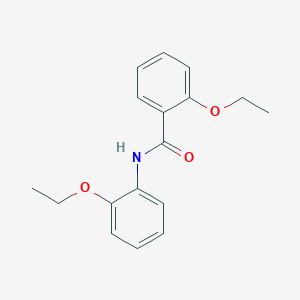
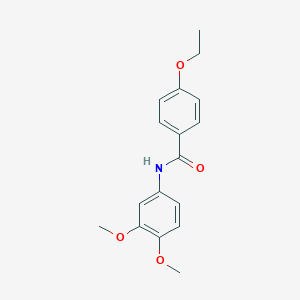
![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)
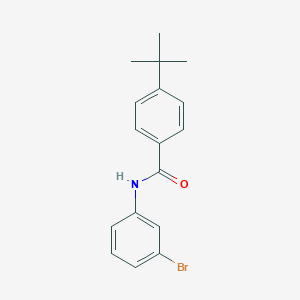
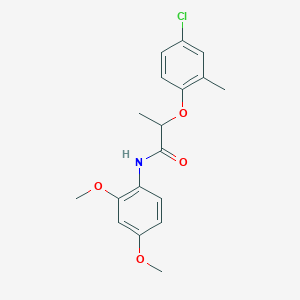
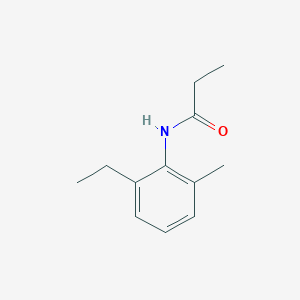
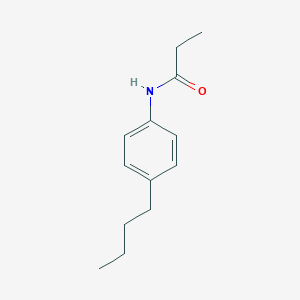
![N-(2,4-Dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291783.png)
![N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B291784.png)
